molecular formula C23H29N3O B11616252 2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol

2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol

Cat. No.: B11616252
M. Wt: 363.5 g/mol
InChI Key: LZOTWRLXUPYRIP-UHFFFAOYSA-N
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Description

2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is a complex organic compound that features a benzodiazole ring, an alkyl chain, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzodiazole ring is then alkylated using hexyl bromide in the presence of a base such as potassium carbonate.

    Aminomethylation: The alkylated benzodiazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Phenol Functionalization: Finally, the phenol group is introduced through a substitution reaction, often using a phenol derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, potentially affecting gene expression. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(methyl)phenol
  • 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(ethyl)phenol

Uniqueness

Compared to its analogs, 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol features a prop-2-en-1-yl group, which can participate in additional chemical reactions such as polymerization and cross-linking, enhancing its versatility in various applications.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

2-[[(1-hexylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol

InChI

InChI=1S/C23H29N3O/c1-3-5-6-9-16-26-21-15-8-7-14-20(21)25-23(26)24-17-19-13-10-12-18(11-4-2)22(19)27/h4,7-8,10,12-15,27H,2-3,5-6,9,11,16-17H2,1H3,(H,24,25)

InChI Key

LZOTWRLXUPYRIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C

Origin of Product

United States

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